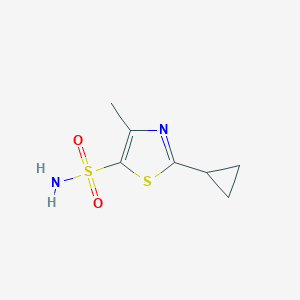
2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S2 and a molecular weight of 218.3 g/mol It is a thiazole derivative, characterized by a cyclopropyl group at the 2-position, a methyl group at the 4-position, and a sulfonamide group at the 5-position
Preparation Methods
The synthesis of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-cyclopropyl-4-methylthiazole with sulfonamide reagents under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiazole derivatives with reduced sulfonamide groups.
Scientific Research Applications
2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide can be compared with other thiazole derivatives, such as:
2-Chloro-4-methylthiazole-5-sulfonamide: Similar in structure but with a chlorine atom at the 2-position instead of a cyclopropyl group.
4-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole: A triazole derivative with a cyclopropyl group, used in different chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O2S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S2/c1-4-7(13(8,10)11)12-6(9-4)5-2-3-5/h5H,2-3H2,1H3,(H2,8,10,11) |
InChI Key |
FYPUYMYLKODVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)
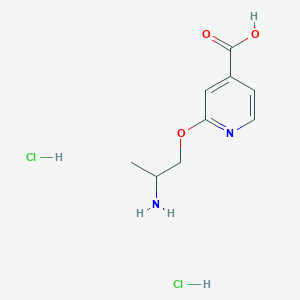
![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
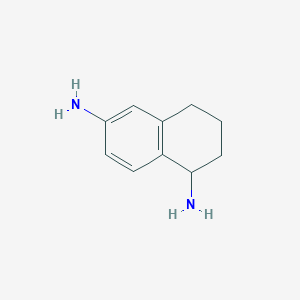
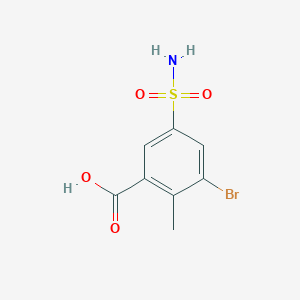
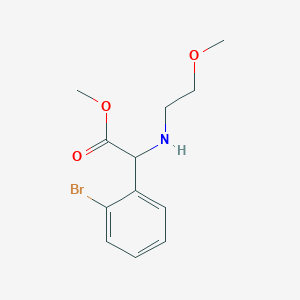
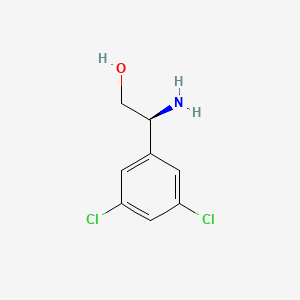
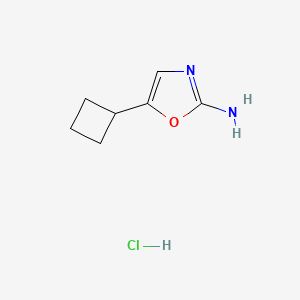
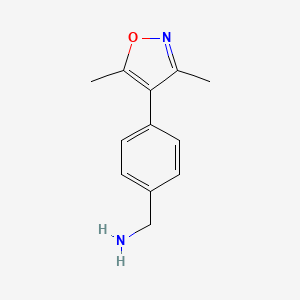
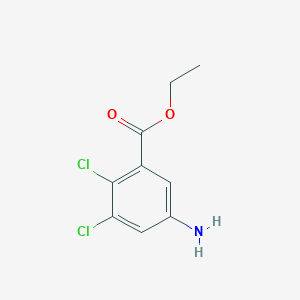

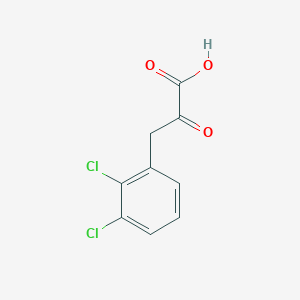
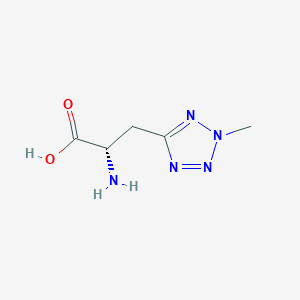
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)
